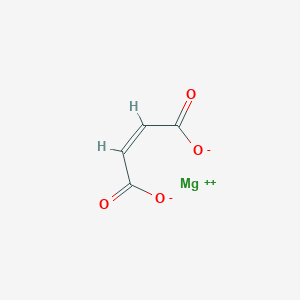

Magnesium maleate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H2MgO4 |

|---|---|

Molecular Weight |

138.36 g/mol |

IUPAC Name |

magnesium;(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

InChI Key |

QUIOHQITLKCGNW-ODZAUARKSA-L |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[Mg+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |

Synonyms |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Malate

Introduction: Magnesium malate, the magnesium salt of malic acid, is a chemical compound of significant interest in the pharmaceutical and nutraceutical industries. It serves as a highly bioavailable source of magnesium, an essential mineral involved in hundreds of enzymatic reactions within the human body. Malic acid, a dicarboxylic acid, is a key intermediate in the Krebs cycle, the primary energy-producing pathway in cells. The combination of magnesium and malate is suggested to support cellular energy production and is often utilized in dietary supplements.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium malate, offering detailed experimental protocols and data analysis for scientific professionals.

Synthesis of Magnesium Malate

The primary method for synthesizing magnesium malate involves a direct acid-base reaction between malic acid and a suitable magnesium source in an aqueous solution. The most commonly used magnesium sources are magnesium oxide (MgO) or magnesium carbonate (MgCO₃).[5][6][7] The reaction proceeds via the neutralization of the carboxylic acid groups of malic acid by the magnesium base, forming the magnesium salt.

Chemical Reaction:

C₄H₆O₅ (Malic Acid) + MgO (Magnesium Oxide) → C₄H₄MgO₅ (Magnesium Malate) + H₂O

2C₄H₆O₅ (Malic Acid) + MgCO₃ (Magnesium Carbonate) → Mg(C₄H₅O₅)₂ (Magnesium Dimalate) + H₂O + CO₂

The stoichiometry can be adjusted to produce different forms, such as dimagnesium malate or a 1:1 magnesium malate complex.[2][7]

Experimental Protocol: Synthesis via Neutralization Reaction

This protocol outlines a general procedure based on common methods described in the literature.[5][6][7]

-

Dissolution: Dissolve L-malic acid in deionized water. The typical mass-to-volume ratio is between 320-400 g/L.[5]

-

Heating: Heat the malic acid solution to a temperature range of 75-85°C with constant stirring.[5][6]

-

Addition of Magnesium Source: Gradually add magnesium carbonate or magnesium oxide to the heated solution in batches. This controlled addition prevents excessive foaming (especially with magnesium carbonate due to CO₂ evolution) and ensures a homogenous reaction.

-

Reaction Completion: After the addition is complete, raise the temperature to 105-120°C and continue stirring until the magnesium source is completely dissolved, indicating the reaction is complete.[5][7]

-

Decolorization and Filtration: Add activated carbon to the hot reaction solution to decolorize it. Filter the hot solution to remove the activated carbon and any insoluble impurities.[5][6]

-

Concentration and Crystallization: Transfer the clear filtrate to a crystallizer. Reduce the volume of the filtrate by approximately 2/5 of the original volume under reduced pressure to induce crystallization.[5]

-

Isolation and Drying: Cool the solution to allow for the formation of magnesium malate crystals. Isolate the white crystals by suction filtration. The resulting solid is then dried in an oven at 60-70°C.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of magnesium malate.

Quantitative Synthesis Data

The following table summarizes key parameters from various synthesis examples found in patent literature.

| Parameter | Example 1[7] | Example 2[5] | Example 3[5] |

| Malic Acid | 2.16 kg (16.1 mol) | 2.30 kg | 2.34 kg (17.5 mol) |

| Magnesium Source | MgCO₃: 1.14 kg (13.5 mol) | MgO | MgCO₃: 1.14 kg (13.5 mol) |

| Molar Ratio (Acid:Mg) | ~1.2 : 1 | 1.1-1.3 : 1 | ~1.3 : 1 |

| Initial Temperature | 80°C | 75-85°C | 80°C |

| Reaction Temperature | 110°C | 105-120°C | 120°C |

| Yield | 93.02% | 94.6% | 89.14% |

| Chelation Percent | 98.7% | 99.53% | 99.1% |

Characterization of Magnesium Malate

Proper characterization is crucial to confirm the identity, purity, structure, and stability of the synthesized magnesium malate. A combination of spectroscopic, thermal, and diffraction techniques is typically employed.

Characterization Workflow Diagram

Caption: Analytical workflow for magnesium malate characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and confirm the formation of the magnesium salt by observing shifts in the characteristic absorption bands of the carboxylate groups.

-

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of dried magnesium malate with potassium bromide (KBr) powder and pressing it into a thin pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Compare the spectrum of the product with that of the starting material (malic acid). Key changes include the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), indicating coordination with the magnesium ion.[8][9][10]

-

-

Expected Observations: Shifts in the FTIR spectrum, particularly in the regions corresponding to the carboxylate group, confirm the coordination between the magnesium ion and the malate anion.[8]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and hydration state of the compound.[11][12]

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the magnesium malate sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., alumina or aluminum).

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The instrument records the mass of the sample as a function of temperature. Weight loss at specific temperatures corresponds to the loss of water of hydration or thermal decomposition.[13][14][15]

-

DSC Analysis: Heat or cool the sample at a controlled rate. The instrument measures the difference in heat flow between the sample and a reference. Endothermic or exothermic peaks indicate phase transitions such as melting, crystallization, or decomposition.[12][14]

-

-

Expected Observations: TGA curves for hydrated magnesium malate will show an initial weight loss corresponding to the release of water molecules, followed by further weight loss at higher temperatures due to the decomposition of the malate moiety.[14] DSC can reveal the temperatures at which these events occur.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of the final product.[16][17][18][19]

-

Experimental Protocol:

-

Sample Preparation: Finely grind the dried magnesium malate crystals into a homogeneous powder.

-

Data Acquisition: Mount the powder sample in an X-ray diffractometer.

-

Analysis: Irradiate the sample with monochromatic X-rays and record the diffraction pattern (intensity vs. diffraction angle 2θ). The resulting pattern is a fingerprint of the crystalline structure. The interplanar spacings (d-values) are calculated using Bragg's Law.[16] These are then compared with standard databases (like the ICDD-PDF2) to confirm the phase identity.[18][20]

-

-

Expected Observations: The XRD pattern will show a series of diffraction peaks at specific 2θ angles, which are characteristic of the crystalline structure of magnesium malate. The absence of sharp peaks would indicate an amorphous structure.[21]

Purity and Compositional Analysis

Quantitative methods are necessary to determine the exact composition and purity of the synthesized product.

-

Experimental Protocols:

-

Magnesium Content (ICP-OES/AAS or Titration):

-

ICP-OES/AAS: Accurately weigh the sample, digest it in acid, and dilute it to a known volume. Analyze the solution using Inductively Coupled Plasma-Optical Emission Spectrometry or Atomic Absorption Spectroscopy to determine the magnesium concentration.[8]

-

Complexometric Titration: Dissolve a known amount of the sample in water and titrate with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator.[22]

-

-

Malate Content (HPLC):

-

Summary of Characterization Data & Specifications

The table below presents typical specifications for magnesium malate.

| Parameter | Specification | Method of Analysis |

| Physical Appearance | White to Off-White Powder | Visual[23] |

| Assay (as Magnesium) | 15.0% - 20.0% | ICP-OES[23] / Titration[22] |

| Malic Acid Content | 65% - 85% | By Input / HPLC[8][23] |

| Loss on Drying | ≤ 5.0% | USP <731>[23] / TGA[15] |

| Heavy Metals (Pb, As, Hg, Cd) | < 1 ppm, < 1 ppm, < 0.1 ppm, < 0.5 ppm | ICP-MS[23] |

| Microbiological Tests | Complies with standards (e.g., USP <2021>) | Plate Count[23] |

References

- 1. medium.com [medium.com]

- 2. integrativepro.com [integrativepro.com]

- 3. Magnesium malate - Wikipedia [en.wikipedia.org]

- 4. Magnesium Malate: Uses, Benefits, Side Effects, and Dosage [healthline.com]

- 5. CN104355989A - Method for preparing magnesium malate - Google Patents [patents.google.com]

- 6. Preparation method of high-purity magnesium malate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104355989B - A kind of preparation method of Malic acid magnesium salt (1:1). - Google Patents [patents.google.com]

- 8. Evaluation of di‐magnesium malate, used as a novel food ingredient and as a source of magnesium in foods for the general population, food supplements, total diet replacement for weight control and food for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [FTIR studies of L-threonic acid and its metal compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 12. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. mq.edu.au [mq.edu.au]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rigaku.com [rigaku.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Magnesium citrate malate as a source of magnesium added for nutritional purposes to food supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Magnesium Malate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of magnesium malate hydrate, a compound of interest in pharmaceutical and nutritional sciences. A detailed examination of its atomic arrangement is crucial for understanding its physicochemical properties, bioavailability, and stability. This document collates crystallographic data, details experimental protocols for its characterization, and presents a visual workflow for its structural determination.

Crystallographic Data of Magnesium (+)-Malate Pentahydrate

The most extensively characterized form of magnesium malate hydrate is the pentahydrate, Mg(C₄H₄O₅)·5H₂O. Its crystal structure was determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for Magnesium (+)-Malate Pentahydrate [1]

| Parameter | Value |

| Chemical Formula | Mg(C₄H₄O₅)·5H₂O |

| Formula Weight | 244.48 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 5.923(3) Å |

| b | 11.340(2) Å |

| c | 15.397(3) Å |

| α, β, γ | 90° |

| Volume | 1033.6(6) ų |

| Z | 4 |

| Calculated Density | 1.583 g/cm³ |

Note: Estimated standard deviations are given in parentheses.

In the crystal structure of magnesium (+)-malate pentahydrate, the magnesium ion (Mg²⁺) is coordinated by a slightly distorted octahedron of oxygen atoms. The malate ion acts as a bidentate ligand, coordinating to the magnesium ion through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom. The remaining four coordination sites on the magnesium ion are occupied by water molecules.[1][2] The conformation of the malate's carbon chain is described as gauche.[1] The crystal packing is extensively influenced by a network of hydrogen bonds.[1]

Other Hydrated Forms

Experimental Protocols

The determination of the crystal structure of magnesium malate hydrate involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure solution.

Synthesis and Crystallization

A general method for the preparation of magnesium malate involves the reaction of L-malic acid with a magnesium source, such as magnesium carbonate or magnesium oxide, in an aqueous solution.

Protocol for Crystal Growth (Slow Evaporation Method): [1][6][7]

-

Preparation of a Saturated Solution: Dissolve L-malic acid in deionized water. Stoichiometrically, add magnesium carbonate or magnesium oxide to the heated solution (e.g., 75-85 °C) with stirring until the magnesium source is completely dissolved.

-

Filtration: Filter the hot solution to remove any undissolved impurities.

-

Slow Evaporation: Transfer the clear filtrate to a clean crystallizing dish or beaker. Cover the container partially, for instance with parafilm perforated with a few small holes, to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form. Carefully harvest the crystals from the mother liquor.

Single-Crystal X-ray Diffraction

The following outlines a typical procedure for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement: [1]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., an Enraf-Nonius CAD-4). The crystal is irradiated with monochromatic X-rays (e.g., Zr-filtered Mo Kα radiation). The diffraction patterns are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group. Corrections for factors such as absorption may be applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with software like MULTAN). The initial atomic model is then refined using least-squares methods to achieve the best agreement between the observed and calculated diffraction data. The positions of hydrogen atoms can often be located from a difference electron density map.

Experimental Workflow Visualization

The logical flow of determining the crystal structure of magnesium malate hydrate is depicted in the following diagram.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for characterizing the hydration state and thermal stability of hydrated salts. For magnesium malate hydrate, these methods can determine the number of water molecules in the crystal lattice and the temperatures at which dehydration occurs. While specific TGA/DSC data for magnesium malate hydrate is not extensively reported in the literature, the general principle involves heating the sample at a controlled rate and monitoring changes in mass (TGA) and heat flow (DSC). Dehydration events are typically observed as endothermic processes in the DSC curve, corresponding to mass loss steps in the TGA thermogram.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img8.21food.cn [img8.21food.cn]

- 4. jostchemical.com [jostchemical.com]

- 5. Magnesium Malate Trihydrate CAS 6150-86-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties of Magnesium Malate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Magnesium malate is an organic salt formed from the neutralization of magnesium with malic acid.[1][2] It is recognized as a highly bioavailable source of magnesium, a critical mineral for numerous physiological functions.[3][4][5] Malic acid, a dicarboxylic acid naturally found in fruits like apples, is a key intermediate in the Krebs cycle, the central pathway for cellular energy production.[4] This unique combination makes magnesium malate a compound of significant interest in the formulation of dietary supplements and pharmaceutical products, particularly those aimed at supporting energy metabolism, muscle function, and neuromuscular health.[4][6] This technical guide provides a comprehensive overview of the core physicochemical properties of magnesium malate, detailed experimental protocols for its characterization, and a review of its biological context for professionals in research and drug development.

Chemical Identity and Structure

Magnesium malate is the magnesium salt of malic acid.[1] The most commonly referenced form is magnesium 2-hydroxybutanedioate.[1] It can exist in various hydrated forms, including dihydrate and pentahydrate, which affects its molecular weight.[7][8]

Table 1: Chemical Identifiers for Magnesium Malate

| Identifier | Value | References |

| IUPAC Name | magnesium 2-hydroxybutanedioate | [1][9] |

| Synonyms | Magnesium of malic acid, Butanedioic acid, 2-hydroxy-, magnesium salt (1:1) | [6][10] |

| CAS Number | 869-06-7 | [6][9][10][11] |

| Chemical Formula | C₄H₄MgO₅ (anhydrous) | [1][6][9] |

| Molecular Weight | 156.38 g/mol (anhydrous) | [1][6][9][11][12] |

| EC Number | 212-784-3 | [1][10] |

Physicochemical Properties

The physical and chemical characteristics of magnesium malate are crucial for its handling, formulation, and biological activity. These properties are summarized in Table 2.

Table 2: Summary of Physicochemical Properties of Magnesium Malate

| Property | Value | References |

| Appearance | White, odorless, crystalline powder | [4][6][13] |

| Solubility (in water) | Soluble (>50 g/100 mL) | [4][6] |

| Melting Point | 165.15 °C | [11] |

| Boiling Point | 306.4 °C (estimated) | [11][13] |

| pH (in solution) | 5.0 - 9.0 | [6] |

| logP (o/w) | -1.261 (estimated) | [13] |

| Stability | Stable with a shelf life of 24 to 36 months under proper storage conditions. | [4][6] |

| Storage | Store at room temperature (10°C - 25°C) in tightly sealed containers, away from heat and humidity. | [6][11] |

Magnesium malate's high water solubility is a key advantage for formulation, particularly for liquid dosage forms and effervescent tablets.[4] Its stability is robust, though it is recommended to store it in sealed containers to protect it from humidity, which is standard practice for many salts.[6]

Experimental Protocols for Characterization

Accurate characterization of magnesium malate is essential for quality control and formulation development. The following sections detail standard experimental methodologies.

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[14][15]

Protocol:

-

Preparation: Add an excess amount of magnesium malate powder to a known volume of purified water (or a relevant buffer system) in a sealed, inert container (e.g., a glass flask). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[14]

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.[16]

-

Phase Separation: After agitation, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and/or filtration using a fine-pored (e.g., 0.45 µm) filter that does not interact with the compound.[14]

-

Analysis: Accurately dilute an aliquot of the clear, saturated supernatant.

-

Quantification: Determine the concentration of magnesium or malate in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) for malate or complexometric titration for magnesium.[17][18]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or g/100 mL.

The melting point provides a quick assessment of purity, with pure compounds exhibiting a sharp melting range.[19][20]

Protocol:

-

Sample Preparation: Ensure the magnesium malate sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently or drop it through a long glass tube to pack the solid into the closed end to a height of about 2-3 mm.[19][21]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[19][22]

-

Approximate Determination (Optional): If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min) to find an approximate range.[22]

-

Accurate Determination: For a new sample, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected or approximate melting point.[21] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[20]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample becomes a clear liquid (T_end). The melting point is reported as this range.

To confirm the identity, purity, and stoichiometry of magnesium malate, distinct analytical methods are employed to quantify the magnesium and malate components separately.

-

Magnesium Content: Typically determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).[17] This method relies on the chelation of Mg²⁺ ions by EDTA, with a colorimetric indicator signaling the endpoint.

-

Malate Content: Quantified using High-Performance Liquid Chromatography (HPLC), often with UV detection.[17][18] This technique separates the malate anion from other components, allowing for precise quantification against a reference standard.

-

Identification: Fourier-transform infrared spectroscopy (FT-IR) can be used to obtain a characteristic spectrum of the compound, confirming its identity by comparing it to a reference spectrum.[17][18]

Biological Context and Relevant Signaling Pathways

The therapeutic and nutritional value of magnesium malate stems from the distinct and synergistic roles of its constituent parts in cellular metabolism.

Malate is a vital intermediate in the Krebs (or citric acid) cycle, a series of chemical reactions that generate energy through the oxidation of acetate derived from carbohydrates, fats, and proteins into carbon dioxide. In the penultimate step of the cycle, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that reduces NAD⁺ to NADH. The NADH produced is then used by the electron transport chain to generate a significant amount of ATP, the cell's primary energy currency.

Magnesium is the second most abundant intracellular cation and acts as a cofactor in over 300 enzymatic reactions.[5] Its role is particularly critical in processes involving ATP.[23] Most intracellular ATP exists as a complex with magnesium (MgATP). This chelation is essential for stabilizing the ATP molecule and facilitating the transfer of its phosphate groups by kinases.[24] This function is fundamental to virtually all cellular processes, including energy metabolism, signal transduction, protein synthesis, and DNA replication.[23][24][25][26][27]

Conclusion

Magnesium malate is a well-characterized compound with favorable physicochemical properties, including high water solubility and good stability, making it an excellent candidate for various pharmaceutical and nutraceutical formulations. The distinct biological roles of magnesium as an essential cofactor and malate as a key Krebs cycle intermediate provide a strong rationale for its use in applications targeting cellular energy and metabolic support. The standardized protocols outlined in this guide for its analysis and characterization are crucial for ensuring product quality, consistency, and efficacy in research and development settings.

References

- 1. Magnesium malate - Wikipedia [en.wikipedia.org]

- 2. Magnesium malate (869-06-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Magnesium Malate: Uses, Benefits, Side Effects, and Dosage [healthline.com]

- 4. advanceinorganic.com [advanceinorganic.com]

- 5. omega3galil.com [omega3galil.com]

- 6. img8.21food.cn [img8.21food.cn]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Magnesium Maleate, Dihydrate | 869-06-7 [chemicalbook.com]

- 9. Magnesium Malate | C4H4MgO5 | CID 164748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. biosynth.com [biosynth.com]

- 12. GSRS [precision.fda.gov]

- 13. magnesium malate, 869-06-7 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Magnesium citrate malate as a source of magnesium added for nutritional purposes to food supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of di‐magnesium malate, used as a novel food ingredient and as a source of magnesium in foods for the general population, food supplements, total diet replacement for weight control and food for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Melting Point [wiredchemist.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 23. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 24. portlandpress.com [portlandpress.com]

- 25. konstantinioncenter.org [konstantinioncenter.org]

- 26. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition of Magnesium Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermal decomposition of magnesium malate. In the absence of extensive direct literature on magnesium malate, this guide synthesizes information from the thermal analyses of analogous magnesium carboxylates, primarily magnesium acetate and magnesium citrate, to propose a likely decomposition pathway. This document outlines the experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents a comparative summary of the decomposition stages of analogous compounds, and proposes a multi-stage thermal decomposition mechanism for magnesium malate. The information is intended to support researchers, scientists, and drug development professionals in understanding the thermal stability and degradation profile of this compound.

Introduction

Magnesium malate, the magnesium salt of malic acid, is utilized in various applications, including as a mineral supplement. A thorough understanding of its thermal properties is crucial for its use in drug development, manufacturing, and formulation, where it may be subjected to various thermal stresses. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are powerful tools for characterizing the thermal stability and decomposition of pharmaceutical compounds. This guide provides a comprehensive overview of the expected thermal behavior of magnesium malate based on the well-documented decomposition pathways of similar magnesium salts.

Experimental Protocols

The following sections describe the standard experimental methodologies for conducting TGA and DSC analyses, as would be applied to magnesium malate.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis identifies the temperatures at which the material decomposes and the corresponding mass losses.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the magnesium malate sample (typically 5-10 mg) is accurately weighed into a tared TGA pan, commonly made of alumina or platinum.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis identifies thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with these transitions.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of magnesium malate (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant purge rate.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA analysis, typically a linear heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic peaks represent processes that absorb heat (e.g., dehydration, melting, decomposition), while exothermic peaks represent processes that release heat (e.g., crystallization, oxidation). The area under a peak can be integrated to determine the enthalpy change of the transition.

Thermal Decomposition of Analogous Magnesium Carboxylates

To predict the thermal decomposition of magnesium malate, the behavior of magnesium acetate and magnesium citrate is examined.

Magnesium Acetate

The thermal decomposition of magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) is a well-studied, multi-step process.[1][2]

-

Dehydration: The initial mass loss, occurring below 200°C, corresponds to the loss of water of hydration to form anhydrous magnesium acetate.[1][2]

-

Decomposition to Intermediates: Upon further heating, anhydrous magnesium acetate decomposes to form magnesium oxalate (MgC₂O₄) and subsequently magnesium carbonate (MgCO₃).[1][2] These transitions are associated with endothermic peaks in the DSC curve.

-

Final Decomposition to MgO: The final stage of decomposition involves the conversion of magnesium carbonate to magnesium oxide (MgO) at higher temperatures, typically above 400°C.[1]

Magnesium Citrate

The thermal decomposition of magnesium citrate is more complex due to the larger and more functionalized citrate anion. While detailed quantitative data is less consistently reported, the general pathway involves:

-

Dehydration: An initial mass loss is attributed to the removal of water of hydration.[3]

-

Decomposition of the Organic Moiety: A significant, multi-step mass loss occurs at higher temperatures, corresponding to the complex decomposition of the citrate molecule.

-

Formation of Magnesium Oxide: The final residual product is magnesium oxide.

The table below summarizes the thermal decomposition stages for magnesium acetate, providing a basis for predicting the behavior of magnesium malate.

| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Final Product |

| Magnesium Acetate | Dehydration | < 200 | ~33.6% (for tetrahydrate) | Anhydrous Mg(CH₃COO)₂ |

| Decomposition to MgCO₃ | 300 - 400 | ~39.2% (from anhydrous) | MgCO₃ | |

| Decomposition to MgO | > 400 | ~51.9% (from MgCO₃) | MgO |

Note: The mass loss percentages are theoretical values and may vary based on experimental conditions.

Proposed Thermal Decomposition Pathway for Magnesium Malate

Based on the decomposition mechanisms of analogous magnesium carboxylates, a multi-stage thermal decomposition pathway for magnesium malate is proposed. Magnesium malate typically exists in a hydrated form, and its decomposition is expected to proceed as follows:

Stage 1: Dehydration The initial step involves the loss of water of hydration to form anhydrous magnesium malate. This is an endothermic process that will be observed in both TGA (as a mass loss) and DSC (as an endothermic peak).

Stage 2: Initial Decomposition of the Malate Anion Following dehydration, the anhydrous magnesium malate will begin to decompose. The malate anion (⁻OOC-CH(OH)-CH₂-COO⁻) is expected to break down, potentially forming intermediate species. This stage will be characterized by a significant mass loss in TGA and one or more endothermic peaks in DSC.

Stage 3: Formation of Magnesium Carbonate It is plausible that the decomposition of the organic moiety leads to the formation of magnesium carbonate (MgCO₃) as a relatively stable intermediate. This is a common feature in the thermal decomposition of magnesium carboxylates.

Stage 4: Final Decomposition to Magnesium Oxide The final stage of decomposition is the conversion of magnesium carbonate to magnesium oxide (MgO), with the release of carbon dioxide. This typically occurs at higher temperatures and results in a stable final residue.

The proposed logical flow of the thermal decomposition of magnesium malate is visualized in the following diagram:

Caption: Proposed thermal decomposition pathway of magnesium malate.

Conclusion

This technical guide provides a projected analysis of the thermal decomposition of magnesium malate based on the established behaviors of analogous magnesium carboxylates. The proposed multi-stage decomposition, involving dehydration, decomposition of the malate anion, formation of an intermediate magnesium carbonate, and final conversion to magnesium oxide, offers a robust framework for understanding the thermal stability of this compound. Researchers, scientists, and drug development professionals are encouraged to use this guide as a starting point for experimental design and data interpretation in the thermal analysis of magnesium malate. Direct experimental verification through TGA and DSC is recommended to confirm and quantify the specific temperature ranges and mass losses for each decomposition stage.

References

An In-depth Technical Guide to the Solubility of Magnesium Malate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of magnesium malate's solubility. Due to conflicting information in publicly available literature, this guide summarizes the available data, presents a general experimental protocol for accurate solubility determination, and offers a logical workflow for researchers.

Introduction to Magnesium Malate

Magnesium malate is a compound formed by the combination of magnesium with malic acid. It is a source of magnesium, an essential mineral involved in numerous physiological processes. The bioavailability of magnesium from its various salt forms is a critical factor in the development of dietary supplements and pharmaceutical formulations, with solubility being a key determinant of absorption[1]. Despite its use, precise and consistent data on the solubility of magnesium malate in different solvents are not widely available, with various sources presenting conflicting information.

Solubility Data of Magnesium Malate

The solubility of magnesium malate is not consistently reported across scientific and commercial literature. The data ranges from "insoluble" to "freely soluble" in water. This discrepancy may be due to the analysis of different forms of magnesium malate (e.g., anhydrous, dihydrate, trihydrate) or different stereoisomers (D-, L-, or DL-malate), as well as variations in experimental conditions such as temperature and pH.

Table 1: Reported Solubility of Magnesium Malate in Water

| Solubility Description | Solvent | Temperature | Source(s) |

| < 1 g/L | Water | 20°C | [2] |

| Slightly soluble | Water | Not specified | [3][4] |

| Soluble | Water | Not specified | [5][6] |

| Soluble | Boiling Water | 100°C | [3] |

| Soluble to Freely Soluble | Water | Not specified | [7][8][9] |

| Partially soluble | Cold Water | Not specified | [10] |

| Insoluble | Water | Not specified | [11][12] |

| Soluble | Dilute HCl | Not specified | [4] |

Note: The United States Pharmacopeia (USP) defines "soluble" as requiring 10 to 30 parts of solvent for 1 part of solute, and "freely soluble" as requiring 1 to 10 parts of solvent. "Slightly soluble" requires 100 to 1,000 parts of solvent.

Information regarding the solubility of magnesium malate in other common solvents such as ethanol, methanol, or acetone is scarce in the available literature. One source indicates solubility in dilute hydrochloric acid, which is expected for a salt of a weak acid[4].

Factors Influencing the Solubility of Magnesium Malate

Several factors can influence the solubility of magnesium malate:

-

Temperature: The solubility of most solids in liquids increases with temperature. One source specifies that magnesium malate is soluble in boiling water, suggesting a positive correlation between temperature and solubility[3].

-

pH: As a salt of a weak acid (malic acid), the solubility of magnesium malate is expected to be pH-dependent. In acidic conditions, the malate anion will be protonated, shifting the dissolution equilibrium towards the dissolved state. This is supported by reports of its solubility in dilute HCl[4].

-

Physical Form: The crystalline structure, hydration state (anhydrous vs. hydrated forms), and particle size of the magnesium malate powder can significantly impact its dissolution rate and measured solubility.

-

Presence of Other Solutes: The presence of other ions and solutes in a solution can affect the solubility of magnesium malate through common ion effects or changes in the activity of the solvent.

Experimental Protocol for Determining the Solubility of Magnesium Malate

Given the inconsistencies in the literature, a standardized experimental approach is crucial for determining the solubility of magnesium malate. The following is a generalized protocol based on established methods for solubility determination.

Objective: To determine the equilibrium solubility of magnesium malate in a specified solvent at a controlled temperature.

Materials:

-

Magnesium malate (specify form, e.g., DL-malate trihydrate)

-

Solvent of interest (e.g., deionized water, ethanol, phosphate buffer at a specific pH)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for magnesium quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or a validated titration method).

Procedure (Shake-Flask Method):

-

Preparation: Add an excess amount of magnesium malate to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant and filter it using a syringe filter. Alternatively, the sample can be centrifuged at a high speed, and the clear supernatant carefully collected. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Sample Preparation: Accurately dilute a known volume of the clear, saturated solution with the solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of magnesium in the diluted solution using a calibrated analytical instrument.

-

Calculation: Calculate the solubility of magnesium malate from the measured magnesium concentration, taking into account the dilution factor and the molecular weights of magnesium and magnesium malate. The results are typically expressed in g/L, mg/mL, or mol/L.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow and Influencing Factors

The following diagrams illustrate the logical workflow for solubility determination and the key factors that influence the solubility of magnesium malate.

Caption: Experimental workflow for determining the equilibrium solubility of magnesium malate.

Caption: Key factors influencing the solubility of magnesium malate.

Conclusion for Researchers

The solubility of magnesium malate is a critical parameter for which there is a lack of consistent, publicly available data. The information presented in this guide highlights the need for rigorous, standardized testing to characterize this compound fully. Researchers and formulation scientists should not rely on qualitative descriptions from single sources but should instead perform their own solubility studies under conditions relevant to their specific applications. The provided experimental protocol offers a robust framework for such investigations. Future published studies should clearly define the form of magnesium malate used and the detailed experimental conditions to build a more reliable and cohesive body of knowledge.

References

- 1. longdom.org [longdom.org]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. Magnesium Malate Dihydrate, Magnesium MalateTrihydrate Supplier [arshinefoodadditives.com]

- 4. nutraceuticalsgroup.com [nutraceuticalsgroup.com]

- 5. img8.21food.cn [img8.21food.cn]

- 6. CAS 869-06-7: Magnesium malate | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. Evaluation of di‐magnesium malate, used as a novel food ingredient and as a source of magnesium in foods for the general population, food supplements, total diet replacement for weight control and food for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ingredientsonline.com [ingredientsonline.com]

- 11. quora.com [quora.com]

- 12. How to dissolve magnesium malate in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Quantum Chemical Insights into Magnesium Malate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical studies of magnesium malate, a compound of increasing interest in pharmaceutical and nutraceutical formulations. By leveraging computational chemistry, we can elucidate the molecular structure, stability, and electronic properties of this chelated complex, providing a foundational understanding for its bioavailability and mechanism of action. This document summarizes key quantitative data, outlines relevant computational methodologies, and visualizes the underlying processes.

Core Quantitative Data

While extensive quantum chemical studies specifically targeting magnesium malate are not widely published, data from computational models and analogous metal-malate complexes provide significant insights. The following tables present representative data derived from computational chemistry, offering a baseline for the geometric and energetic properties of the magnesium malate complex.

Table 1: Optimized Geometric Parameters of a Chelated Malate Anion

| Parameter | Value (Å or °) |

| Bond Lengths | |

| Mg-O (carboxylate) | ~2.0 - 2.2 Å |

| Mg-O (hydroxyl) | ~2.1 - 2.3 Å |

| C-O (carboxylate) | ~1.25 - 1.28 Å |

| C=O (carboxylate) | ~1.20 - 1.23 Å |

| C-C | ~1.50 - 1.55 Å |

| C-O (hydroxyl) | ~1.42 - 1.45 Å |

| Bond Angles | |

| O-Mg-O (chelate ring) | ~80 - 90° |

| O-C-O (carboxylate) | ~120 - 125° |

| C-C-C | ~110 - 115° |

Note: These values are approximations based on typical bond lengths and angles observed in computationally optimized structures of malate coordinated with divalent metal ions.

Table 2: Calculated Vibrational Frequencies of Key Functional Groups

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Carboxylate (COO⁻) | Symmetric Stretch | 1350 - 1450 |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1650 |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

Note: These frequency ranges are characteristic of the malate anion and its metal complexes and can be used for spectroscopic identification.

Experimental and Computational Protocols

The in-silico analysis of magnesium malate relies on established quantum chemical methodologies. The following protocol outlines a typical computational workflow for characterizing such a metal-organic complex.

Geometry Optimization and Vibrational Frequency Analysis

A common approach to determine the stable structure and vibrational properties of magnesium malate is through Density Functional Theory (DFT).

-

Initial Structure Generation: A 3D model of the magnesium malate complex is constructed. The malate anion is typically positioned to chelate the magnesium ion through the oxygen atoms of one or both carboxylate groups and the hydroxyl group.

-

Selection of Theoretical Level:

-

Functional: A suitable density functional is chosen, such as B3LYP, which is known for its balance of accuracy and computational cost in describing organometallic systems.

-

Basis Set: A basis set like 6-31G(d,p) or larger is selected to provide a good description of the electron distribution for all atoms.

-

-

Geometry Optimization: The initial structure is subjected to an energy minimization calculation. This iterative process adjusts the atomic coordinates to find the lowest energy conformation, representing the most stable molecular structure.

-

Frequency Calculation: Following successful geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational spectra (IR and Raman).

A semi-empirical method, such as PM3 as implemented in MOPAC, can also be used for initial, less computationally intensive geometry optimizations. The results from such calculations have been shown to agree well with experimental crystal structures of similar metal-malate complexes, with average differences in bond lengths of less than 0.05 Å and bond angles within 2°.[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the quantum chemical study of magnesium malate.

References

An In-depth Technical Guide to Magnesium Malate: From Discovery to Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium malate, a salt formed from the essential mineral magnesium and the Krebs cycle intermediate malic acid, has garnered significant attention in the scientific community for its high bioavailability and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of magnesium malate. It delves into its synthesis, details its physiological roles, and presents a critical analysis of the experimental evidence supporting its use. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the further exploration and application of this promising compound.

Introduction

Magnesium is the fourth most abundant cation in the human body and a critical cofactor in over 300 enzymatic reactions essential for life.[1] Its role spans from energy production and nucleic acid synthesis to muscle function and nerve transmission.[1] Malic acid, a dicarboxylic acid naturally found in fruits, is a key intermediate in the citric acid cycle (Krebs cycle), the central pathway of cellular respiration.[1] The combination of these two molecules in the form of magnesium malate presents a unique compound with enhanced absorption and specific physiological benefits. This guide will explore the scientific underpinnings of magnesium malate, from its fundamental chemistry to its clinical applications.

History and Discovery

While the precise moment of the first synthesis of magnesium malate as a distinct compound is not well-documented in historical records, the discovery and understanding of its constituent parts span centuries.

Magnesium: The use of magnesium-containing compounds for medicinal purposes dates back to ancient Greece, where magnesite was used for its healing properties.[2] However, it wasn't until 1808 that Sir Humphry Davy isolated magnesium as a distinct element through electrolysis.[2] The vital role of magnesium in animal physiology was later established by Jacques Leroy in 1926.[3]

Malic Acid: In 1785, Swedish chemist Carl Wilhelm Scheele first isolated malic acid from apple juice.[4] Two years later, Antoine Lavoisier named it "acide malique," derived from the Latin word for apple, "mālum".[5]

The combination of magnesium and malic acid into a single, bioavailable compound for nutritional and therapeutic use is a more recent development, likely emerging with the growth of the nutritional supplement industry in the 20th century. The rationale for its creation lies in the hypothesis that binding magnesium to an organic acid like malate could enhance its absorption and provide synergistic benefits due to the physiological roles of both components.

Chemical and Physical Properties

Magnesium malate is the magnesium salt of malic acid.[6] It is commercially available in different forms, with the most common being dimagnesium malate and magnesium malate trihydrate.

| Property | Anhydrous Magnesium Malate | Magnesium Malate Trihydrate |

| Chemical Formula | C4H4MgO5 | MgC4H4O5 · 3H2O |

| Molar Mass | 156.376 g/mol [6] | 210.4 g/mol |

| CAS Number | 869-06-7[6] | 6150-86-3 |

| Appearance | White crystalline powder | White granular powder |

| Solubility | Soluble in water | Soluble in water |

Synthesis of Magnesium Malate

The synthesis of magnesium malate generally involves the reaction of malic acid with a magnesium source. A common method is the reaction of L-malic acid with magnesium carbonate or magnesium oxide in an aqueous solution.

Experimental Protocol for Laboratory-Scale Synthesis

A patented method for the preparation of magnesium malate provides a clear protocol:

-

Dissolution: Dissolve L-malic acid in deionized water.

-

Heating: Heat the solution to a temperature between 75-85°C.

-

Addition of Magnesium Source: Gradually add magnesium carbonate or magnesium oxide to the heated solution in batches.

-

Reaction: Increase the temperature to 105-120°C and stir until the magnesium source is completely dissolved.

-

Purification: Decolorize and filter the reaction solution.

-

Crystallization: Carry out concentration and crystallization of the filtrate under reduced pressure to obtain magnesium malate crystals.[7]

This method aims to increase the chelation rate and improve the quality of the final product.[7]

Physiological Role and Signaling Pathways

The physiological effects of magnesium malate are attributable to the individual and synergistic actions of magnesium and malate.

The Role of Magnesium as a Cofactor

Magnesium is a crucial cofactor for a vast number of enzymatic reactions. It is particularly important in processes that involve ATP, where it forms a Mg-ATP complex that is the substrate for most ATP-dependent enzymes.[6]

Caption: Magnesium as a cofactor in glycolysis and ATP utilization.

The Role of Malate in the Krebs Cycle and Malate-Aspartate Shuttle

Malate is a key intermediate in the Krebs cycle, which is the central metabolic pathway for the aerobic generation of ATP. It is formed from fumarate and is then oxidized to oxaloacetate, a reaction that generates NADH.

Caption: The role of malate in the Krebs Cycle.

Malate is also a critical component of the malate-aspartate shuttle, a system that transports electrons produced during glycolysis across the inner mitochondrial membrane for oxidative phosphorylation.

Caption: The Malate-Aspartate Shuttle.

Bioavailability and Pharmacokinetics

A key advantage of magnesium malate is its reported high bioavailability compared to inorganic magnesium salts like magnesium oxide. Organic magnesium salts are generally more soluble, which facilitates greater absorption in the gut.

Comparative Bioavailability Studies

Several studies have compared the bioavailability of various magnesium salts. A notable study in rats investigated five different magnesium compounds and found that magnesium malate provided the most bioavailable magnesium, as determined by the area under the curve for serum magnesium levels over time.

| Magnesium Salt | Relative Bioavailability (AUC) in Rats |

| Magnesium Malate | Highest |

| Magnesium Acetyl Taurate | Second Highest |

| Magnesium Sulfate | Lower |

| Magnesium Citrate | Lowest |

| Magnesium Oxide | Lowest |

| Data from a 2019 study in Sprague Dawley rats.[8] |

Experimental Protocol for Bioavailability Assessment in Rats

The following is a generalized protocol based on the aforementioned rat study:

-

Animal Model: Male Sprague Dawley rats are used.

-

Dietary Acclimation: Animals are fed a standard diet for a week to acclimatize.

-

Magnesium Administration: A single dose of the different magnesium compounds (e.g., magnesium malate, oxide, citrate, etc.) is administered orally. The dosage is typically standardized based on body weight (e.g., 400 mg/70 kg).

-

Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Tissue Collection: At the end of the study period, tissues such as brain, muscle, and bone are collected to assess magnesium distribution.

-

Analysis: Serum and tissue magnesium concentrations are determined using methods like inductively coupled plasma mass spectrometry (ICP-MS).

-

Pharmacokinetic Analysis: The area under the curve (AUC) for serum magnesium concentration versus time is calculated to determine the relative bioavailability of each magnesium salt.

Caption: Experimental workflow for assessing magnesium bioavailability.

Therapeutic Applications and Clinical Evidence

Magnesium malate has been investigated for its potential therapeutic benefits in several conditions, most notably fibromyalgia and chronic fatigue syndrome.

Fibromyalgia

Fibromyalgia is a chronic condition characterized by widespread musculoskeletal pain, fatigue, and sleep disturbances. Some research suggests that magnesium deficiency may play a role in its pathophysiology.

An early open-label, crossover trial by Abraham and Flechas treated 15 fibromyalgia patients with a combination of 300-600 mg of magnesium and 1200-2400 mg of malate daily for 8 weeks. The study reported a significant improvement in Tender Point Index scores and myalgia symptoms.[4]

A subsequent randomized, double-blind, placebo-controlled, crossover pilot study by Russell et al. in 1995 investigated the efficacy of "Super Malic," a supplement containing 200 mg of malic acid and 50 mg of magnesium per tablet, in 24 patients with primary fibromyalgia.[7] While the results of this pilot study were modest, it laid the groundwork for further investigation.

Chronic Fatigue Syndrome

Chronic fatigue syndrome (CFS) is a complex disorder characterized by extreme fatigue that is not improved by rest. The role of magnesium in energy production suggests a potential benefit in CFS. Some studies have found lower red blood cell magnesium levels in CFS patients.[9] A 1991 study published in The Lancet found that intramuscular magnesium sulfate injections improved symptoms in CFS patients.[9] While direct studies on magnesium malate for CFS are limited, its potential to support energy metabolism through both magnesium and malate makes it a compound of interest.

Conclusion

Magnesium malate is a highly bioavailable form of magnesium that holds significant promise for therapeutic applications. Its unique composition, combining an essential mineral with a key Krebs cycle intermediate, provides a sound theoretical basis for its use in conditions related to energy metabolism and neuromuscular function. While early clinical evidence, particularly for fibromyalgia, is encouraging, further large-scale, well-controlled clinical trials are necessary to fully elucidate its efficacy and optimal dosage. For researchers and drug development professionals, magnesium malate represents a compelling candidate for further investigation and potential development into targeted therapeutic agents. The detailed understanding of its chemical properties, synthesis, and physiological roles provided in this guide serves as a critical foundation for such future endeavors.

References

- 1. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drinkharlo.com [drinkharlo.com]

- 4. wyzant.com [wyzant.com]

- 5. Magnesium regulation of the glycolytic pathway and the enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnesium biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 8. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Magnesium Malate: CAS Number, Chemical Data, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium malate, a compound of increasing interest in nutritional science and pharmaceutical development. This document details its chemical properties, synthesis, analytical methods, and its significant role in cellular metabolism and physiological pathways.

Chemical and Physical Data

Magnesium malate is the magnesium salt of malic acid. It exists in various forms, including the anhydrous form, dihydrate, and trihydrate. Additionally, a related compound, di-magnesium malate, is also commercially available. The fundamental chemical and physical properties are summarized below for easy comparison.

Table 1: Chemical Identifiers and Properties of Magnesium Malate and Related Compounds

| Property | Magnesium Malate | Magnesium Malate Trihydrate | Di-magnesium Malate |

| CAS Number | 869-06-7[1][2][3] | 6150-86-3[4] | 671197-50-5 |

| Molecular Formula | C₄H₄MgO₅[3][5] | MgC₄H₄O₅ · 3H₂O[4] | C₈H₈Mg₂O₁₀[6] |

| Molecular Weight | 156.38 g/mol [2][7] | 210.4 g/mol [4] | 312.75 g/mol [6] |

| IUPAC Name | Magnesium 2-hydroxybutanedioate | Magnesium 2-hydroxybutanedioate trihydrate | Dimagnesium bis(2-hydroxybutanedioate)[6] |

| Appearance | White crystalline powder[2][8] | White granular powder[4] | - |

| Solubility | Slightly soluble in water, soluble in boiling water.[8] | Soluble in water.[7] | - |

Table 2: Additional Physicochemical Data of Magnesium Malate

| Property | Value |

| pH (5% solution) | 6.0 - 8.0[2] |

| Bulk Density | 0.6 - 0.9 g/ml[2] |

| Particle Size | ≥ 95% passes through 60 mesh[2] |

Experimental Protocols

Synthesis of Magnesium Malate

A common method for the preparation of magnesium malate involves the reaction of L-malic acid with a magnesium source, such as magnesium carbonate or magnesium oxide, in an aqueous solution.

Detailed Methodology:

-

Dissolution: Dissolve L-malic acid in deionized water. A typical mass-to-volume ratio is 320-400 g/L.

-

Heating: Heat the solution to a temperature between 75-85 °C.

-

Addition of Magnesium Source: Gradually add magnesium carbonate or magnesium oxide to the heated solution in batches while stirring. The molar ratio of L-malic acid to the magnesium source is typically in the range of 1.1-1.3:1.

-

Reaction Completion: After the addition is complete, increase the temperature to 105-120 °C and continue stirring until the magnesium source is completely dissolved.

-

Decolorization and Filtration: Add activated carbon to the reaction mixture for decolorization and then filter the solution.

-

Crystallization: Concentrate the filtrate under reduced pressure to approximately 2/5 of its original volume to induce crystallization.

-

Isolation and Drying: Collect the magnesium malate crystals by suction filtration and dry them in an oven at 60-70 °C. The mother liquor can be recycled for subsequent batches to improve the overall yield.[9]

Quantification of Magnesium and Malate

Accurate quantification of magnesium and malate content is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and complexometric titration are commonly employed methods.

2.2.1. Quantification of Malate by HPLC

This method is suitable for determining the malate content and can also be used to analyze the citrate-to-malate ratio in mixed salt preparations.[10]

-

Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index (RI) detector.

-

Column: A suitable reversed-phase column.

-

Mobile Phase: An isocratic mobile phase, for instance, a 50:50 mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like methanol.[11]

-

Flow Rate: Typically around 400 µL/min.[11]

-

Injection Volume: 2 µL.[11]

-

Standard Preparation: Prepare a series of standard solutions of malic acid of known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the magnesium malate sample in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of malate in the sample is determined by comparing the peak area with the calibration curve generated from the standards.[12]

2.2.2. Quantification of Magnesium by Complexometric Titration

This classic method is used for the quantification of magnesium ions.[12]

-

Reagents:

-

0.05 M Ethylenediaminetetraacetic acid (EDTA) solution.

-

Ammonia buffer solution (pH 10).

-

Eriochrome Black T indicator.

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the magnesium malate sample in purified water.

-

Titration: Add the ammonia buffer and a few drops of the Eriochrome Black T indicator to the sample solution. Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine red to blue.

-

Calculation: The amount of magnesium in the sample is calculated based on the volume of EDTA consumed.

-

Biological Significance and Signaling Pathways

Magnesium malate's biological effects are attributed to both the magnesium ion and the malate molecule. It is recognized for its high bioavailability compared to some other forms of magnesium.[13][14][15][16]

Role in Cellular Energy Metabolism: The Krebs Cycle

Malic acid, as malate, is a key intermediate in the Krebs (or citric acid) cycle, the central pathway for cellular energy production in the form of ATP.[17][18][19] The direct supplementation of malate can potentially enhance the efficiency of this cycle. Magnesium is also critically involved as a cofactor for many enzymes within the Krebs cycle and in glycolysis.[20][21] The biologically active form of ATP is typically a complex with magnesium (Mg-ATP).[22]

Involvement in Muscle Function and the mTOR Signaling Pathway

Magnesium is essential for normal muscle function, including contraction and relaxation.[23] It plays a role in regulating neuromuscular activity. Recent research has highlighted the role of magnesium in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for protein synthesis, muscle differentiation, and regeneration.[[“]][25] Magnesium supplementation has been shown to enhance mTOR activity, which can promote muscle growth and mitigate age-related muscle loss.[[“]]

Neurological Function

Magnesium is also vital for nerve transmission and function.[26] It acts as a physiological calcium channel blocker and is involved in the regulation of neurotransmitter release.[27] This makes adequate magnesium levels crucial for maintaining neurological health.

Bioavailability and Absorption

Magnesium malate is considered to have high bioavailability, meaning it is readily absorbed and utilized by the body.[13][14][15][16] Animal studies have suggested that magnesium malate provides more bioavailable magnesium compared to other forms like magnesium oxide and citrate.[16] The malic acid component may contribute to its enhanced absorption.

References

- 1. Magnesium Maleate, Dihydrate | 869-06-7 [chemicalbook.com]

- 2. advanceinorganic.com [advanceinorganic.com]

- 3. echemi.com [echemi.com]

- 4. jostchemical.com [jostchemical.com]

- 5. Magnesium Malate | C4H4MgO5 | CID 164748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Magnesium-magnesium malate | C8H8Mg2O10 | CID 140423526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. img8.21food.cn [img8.21food.cn]

- 8. Magnesium Malate Dihydrate, Magnesium MalateTrihydrate Supplier [arshinefoodadditives.com]

- 9. CN104355989A - Method for preparing magnesium malate - Google Patents [patents.google.com]

- 10. Magnesium citrate malate as a source of magnesium added for nutritional purposes to food supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. aor.ca [aor.ca]

- 14. droracle.ai [droracle.ai]

- 15. Types of Magnesium and Their Benefits [healthline.com]

- 16. Magnesium Malate: Uses, Benefits, Side Effects, and Dosage [healthline.com]

- 17. getlabtest.com [getlabtest.com]

- 18. Unlocking the Power of Magnesium: A Systematic Review and Meta-Analysis Regarding Its Role in Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medium.com [medium.com]

- 20. Magnesium regulation of the glycolytic pathway and the enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 22. elivide.com [elivide.com]

- 23. Magnesium Malate: 7 Key Health Benefits - Liv Hospital [int.livhospital.com]

- 24. consensus.app [consensus.app]

- 25. researchgate.net [researchgate.net]

- 26. draxe.com [draxe.com]

- 27. Magnesium Malate Benefits: Muscle, Energy, and Wellness Support [zoomsheal.com]

The Synergistic Role of Malic Acid in Magnesium Salts: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Magnesium, an essential mineral, is a critical cofactor in over 300 enzymatic reactions, playing an indispensable role in cellular metabolism, energy production, and physiological signaling. The bioavailability of magnesium is highly dependent on the salt form with which it is chelated. Malic acid, a key intermediate in the Krebs cycle, presents a compelling case for a synergistic partnership with magnesium. This technical guide provides an in-depth exploration of the biological role of malic acid in magnesium salts, with a focus on magnesium malate. It summarizes quantitative data on bioavailability, details relevant experimental protocols, and visualizes key biochemical pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Biological Significance of Magnesium and Malic Acid

Magnesium (Mg²⁺) is the second most abundant intracellular cation and is integral to a vast array of biological processes.[1] Its functions range from maintaining the structural integrity of proteins and nucleic acids to acting as a crucial cofactor in enzymatic reactions involving ATP.[1][2] Despite its importance, a significant portion of the population does not meet the recommended daily intake of magnesium, leading to a growing interest in magnesium supplementation.[3]

Malic acid is a dicarboxylic acid that plays a central role in cellular energy production as an intermediate in the citric acid (Krebs) cycle.[4] The combination of magnesium and malic acid in the form of magnesium malate is of particular interest due to the potential for synergistic effects, particularly in enhancing energy metabolism and improving conditions associated with energy depletion, such as fibromyalgia and chronic fatigue.[5] This guide will delve into the biochemical underpinnings of this synergy.

The Synergistic Mechanism: A Biochemical Perspective

The primary synergy between magnesium and malic acid lies in their convergent roles in ATP production. ATP, the universal energy currency of the cell, is predominantly synthesized via the Krebs cycle and oxidative phosphorylation within the mitochondria.

2.1. Malic Acid's Role in the Krebs Cycle

Malic acid is a direct participant in the Krebs cycle, a series of reactions that oxidizes acetyl-CoA to generate ATP, NADH, and FADH₂. Specifically, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that reduces NAD⁺ to NADH. This NADH then donates electrons to the electron transport chain, driving the synthesis of ATP.

2.2. Magnesium's Role as an Enzymatic Cofactor

Magnesium is a critical cofactor for several enzymes within the Krebs cycle and in the broader process of ATP utilization.[6] Many of the kinase enzymes involved in glycolysis and the Krebs cycle require magnesium for their activity.[2] Crucially, ATP itself is biologically active primarily in its complexed form with magnesium (Mg-ATP).[1][7] This Mg-ATP complex is the true substrate for most ATP-dependent enzymes. Magnesium helps to stabilize the polyphosphate chain of ATP, facilitating the nucleophilic attack required for phosphoryl transfer reactions.[7]

The synergistic relationship is clear: malic acid contributes to the generation of reducing equivalents (NADH) that fuel ATP synthesis, while magnesium is essential for both the enzymatic reactions that produce ATP and for the utilization of that ATP by the cell.

Quantitative Data on Bioavailability and Clinical Studies

The efficacy of any magnesium supplement is fundamentally linked to its bioavailability. The following tables summarize available quantitative data from preclinical and clinical studies on magnesium malate.

Table 1: Comparative Bioavailability of Magnesium Salts in a Preclinical Model

| Magnesium Salt | Peak Serum Magnesium Increase (relative to control) | Area Under the Curve (AUC) | Key Findings |

| Magnesium Malate | Significantly higher than all other groups at 8 hours | Highest among all tested salts [8] | Maintained elevated serum levels for an extended period, suggesting sustained absorption.[8][9] |

| Magnesium Citrate | Lower than Magnesium Malate[8] | Lower than Magnesium Malate[8] | Considered to have good bioavailability, but preclinical data suggests it may be lower than malate.[10] |

| Magnesium Oxide | Lowest bioavailability[8] | Lowest bioavailability[8] | Poorly soluble and absorbed.[8][10] |

| Magnesium Sulfate | Moderate bioavailability[8] | Moderate bioavailability[8] | Readily soluble but can have a laxative effect. |

Data derived from a study in Sprague-Dawley rats.[8]

Table 2: Summary of Clinical Trials of Magnesium Malate in Fibromyalgia

| Study | Number of Participants | Dosage | Duration | Key Outcomes |

| Abraham and Flechas[5][11] | 15 | 300-600 mg Magnesium + 1200-2400 mg Malic Acid daily | 8 weeks | Significant improvement in Tender Point Index scores and myalgia symptoms.[5][11] |

| Russell et al.[4] | 24 | 3-6 tablets/day (each 50 mg Mg + 200 mg malic acid) | 2 months | Reduced pain and tenderness.[4] |

| Systematic Review (2017)[12] | 11 primary studies (1 randomized trial) | Varied | Varied | Concluded that magnesium and malic acid make little or no difference in pain and depressive symptoms.[12] |

| Clinical Trial (2022)[13] | Not specified | 100 mg slow-release Magnesium Chloride daily | 1 month | Significant stress reduction only in participants with mild-to-moderate baseline stress; significant reduction in pain severity.[13] |

Note: The clinical evidence for the efficacy of magnesium malate in fibromyalgia is mixed and warrants further investigation through larger, well-controlled trials.

Key Signaling Pathways and Workflows

Visualizing the complex interplay of molecules and processes is crucial for a deeper understanding. The following diagrams, rendered in DOT language, illustrate key pathways.

Caption: A simplified diagram of the Krebs Cycle highlighting the role of malic acid.

Caption: The role of the proton gradient in driving ATP synthesis.

Caption: Magnesium's role as a cofactor in enzymatic reactions.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological effects of magnesium malate.

5.1. In Vitro Bioavailability Assessment using Caco-2 Cell Monolayers

This protocol is adapted from established methods for assessing intestinal permeability.[14][15][16][17][18]

-

Objective: To determine the permeability of magnesium from magnesium malate across a simulated intestinal barrier.

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

-

Methodology:

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with FBS and antibiotics) and seeded onto permeable Transwell inserts.

-